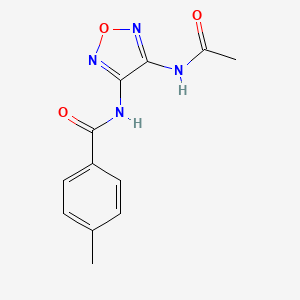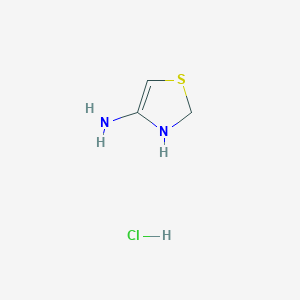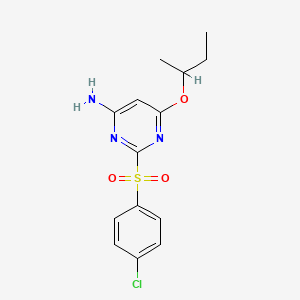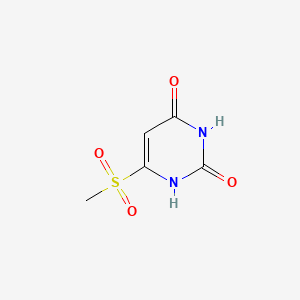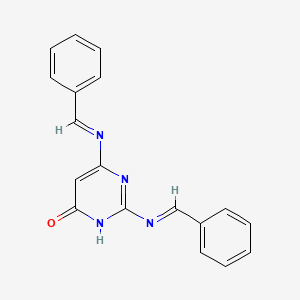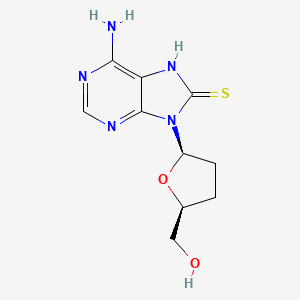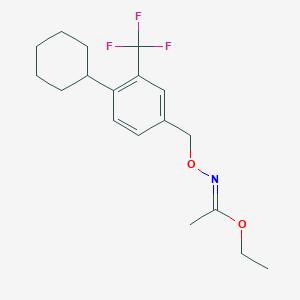![molecular formula C11H10N4O B12927495 4-[(Pyrimidin-2-yl)amino]benzamide CAS No. 183723-45-7](/img/structure/B12927495.png)
4-[(Pyrimidin-2-yl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrimidin-2-ylamino)benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potential as an inhibitor of the Hedgehog signaling pathway, which is a critical pathway involved in the regulation of cell growth and differentiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-2-ylamino)benzamide typically involves the reaction of 2-aminopyrimidine with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 4-(pyrimidin-2-ylamino)benzamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional oxygen-containing groups, while reduction may yield more hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to cell signaling pathways, particularly the Hedgehog signaling pathway.
Medicine: It has potential as a therapeutic agent for cancer treatment due to its inhibitory effects on the Hedgehog signaling pathway.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The primary mechanism of action of 4-(pyrimidin-2-ylamino)benzamide involves the inhibition of the Hedgehog signaling pathway. This pathway is crucial for the regulation of cell growth and differentiation. By inhibiting this pathway, the compound can prevent the proliferation of cancer cells. The molecular targets involved include proteins such as Smoothened (SMO) and Gli transcription factors, which are key components of the Hedgehog signaling pathway .
Comparación Con Compuestos Similares
4-(Pyrimidin-2-ylamino)benzamide can be compared with other similar compounds that also target the Hedgehog signaling pathway. Some of these compounds include:
GDC-0449 (Vismodegib): Another Hedgehog pathway inhibitor with similar applications in cancer treatment.
Sonidegib: A compound with a similar mechanism of action, used for the treatment of basal cell carcinoma.
The uniqueness of 4-(pyrimidin-2-ylamino)benzamide lies in its specific structure, which allows for potent inhibition of the Hedgehog signaling pathway with potentially improved pharmacokinetic properties compared to other inhibitors .
Propiedades
Número CAS |
183723-45-7 |
|---|---|
Fórmula molecular |
C11H10N4O |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C11H10N4O/c12-10(16)8-2-4-9(5-3-8)15-11-13-6-1-7-14-11/h1-7H,(H2,12,16)(H,13,14,15) |
Clave InChI |
WCFTUQKWFQGICK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)
